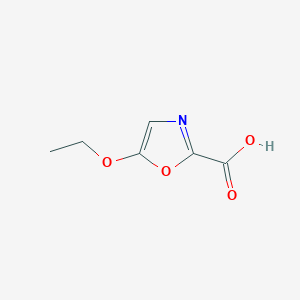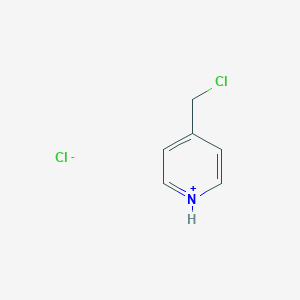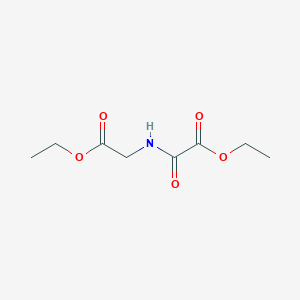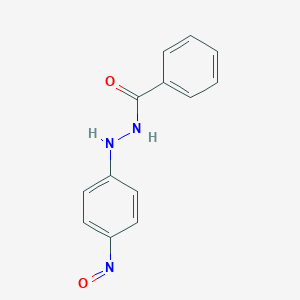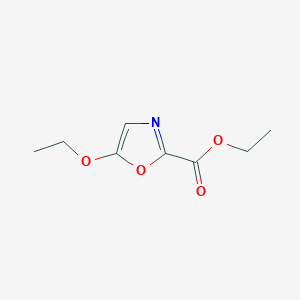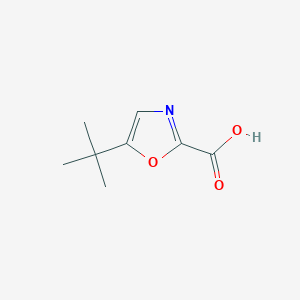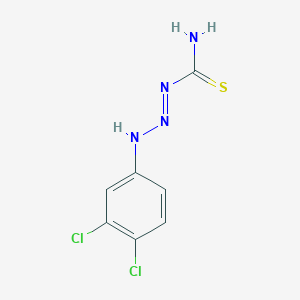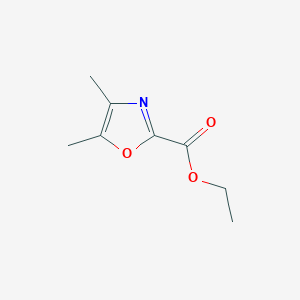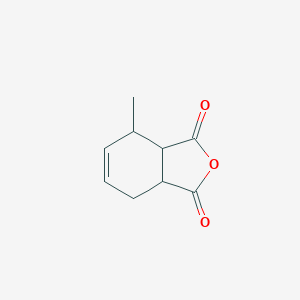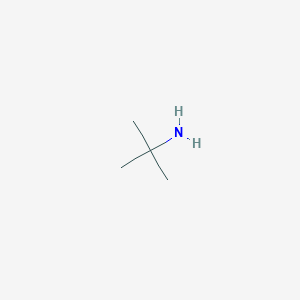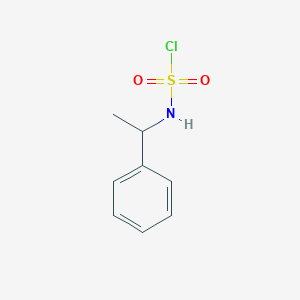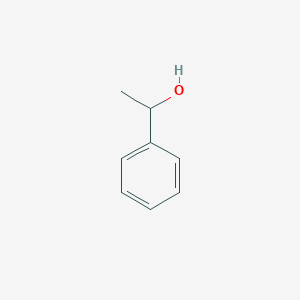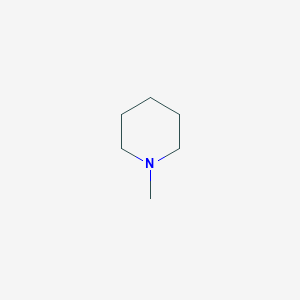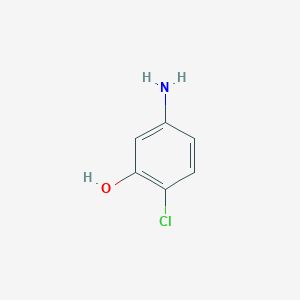
2-Chloro-5-aminophenol
概述
描述
2-Chloro-5-aminophenol is an organic compound with the molecular formula C6H6ClNO. It is a white crystalline solid that is soluble in water and exhibits neutral pH properties. This compound is known for its applications in the chemical industry, particularly as a precursor in the synthesis of dyes, pigments, and other chemical intermediates .
作用机制
Target of Action
It’s known that chlorophenols and their derivatives, including 2-chloro-5-aminophenol, are used in the manufacture of dyes, drugs, pesticides, and other industrial products .
Mode of Action
For instance, they can participate in condensation reactions with other compounds to form complex structures .
Biochemical Pathways
This compound is part of the degradation pathway of 4-chloronitrobenzene . It can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant .
Result of Action
It’s known that chlorophenols and their derivatives are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C . It’s also known that the compound is light-sensitive .
生化分析
Biochemical Properties
2-Chloro-5-aminophenol is involved in various biochemical reactions. It is part of the degradation pathway of 4-chloronitrobenzene . The degradation of this compound involves enzymes such as chloronitrobenzene nitroreductase (CnbA) and hydroxylaminobenzene mutase (CnbB) . These enzymes interact with this compound to catalyze its conversion into other compounds .
Cellular Effects
It is known that chlorophenols, a group that includes this compound, are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase . These enzymes catalyze the conversion of 4-chloronitrobenzene to this compound .
Temporal Effects in Laboratory Settings
It is known that the compound is part of the degradation pathway of 4-chloronitrobenzene .
Metabolic Pathways
This compound is part of the degradation pathway of 4-chloronitrobenzene . This pathway involves the action of enzymes such as chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-5-aminophenol can be synthesized through various methods. One common approach involves the chlorination of p-cresol followed by amination. The process typically involves the following steps:
Chlorination: p-Cresol is chlorinated using chlorine gas in the presence of a catalyst to form 2-chloro-5-nitrophenol.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same chlorination and reduction steps but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production .
化学反应分析
Types of Reactions: 2-Chloro-5-aminophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenol derivatives
科学研究应用
2-Chloro-5-aminophenol has several applications in scientific research:
相似化合物的比较
- 2-Amino-5-chlorophenol
- 2-Amino-4-chlorophenol
- 2-Amino-3-chlorophenol
Comparison: 2-Chloro-5-aminophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties that make it suitable for specific applications in dye synthesis and pharmaceutical research .
属性
IUPAC Name |
5-amino-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCNCRWPXOTDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073369 | |
| Record name | Phenol, 5-amino-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-06-1 | |
| Record name | 5-Amino-2-chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 5-amino-2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 5-amino-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-5-aminophenol in organic synthesis?
A1: this compound serves as a crucial building block in synthesizing various heterocyclic compounds with biological activities []. Its reactivity stems from the presence of both an amino group and a hydroxyl group, enabling its participation in diverse reactions like etherification and acylation.
Q2: Can you elaborate on the synthetic route for Fluazuron involving this compound?
A2: A recent study [] details an efficient three-step synthesis of Fluazuron, an insect growth regulator, using this compound. The synthesis begins with a Williamson etherification reaction. This compound reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of potassium carbonate and a phase transfer catalyst within DMF solvent. This forms an ether intermediate. Separately, 2,6-difluorbenzamide reacts with oxalyl chloride to yield an isocyanate intermediate. Finally, the ether intermediate undergoes acylation with the isocyanate intermediate, facilitated by TEDA (Triethylenediamine), to produce Fluazuron with a remarkable overall yield of 90.3%. This synthetic pathway highlights the versatility of this compound in constructing complex molecules with potential applications in agriculture and pest control.
Q3: Are there other applications of this compound derivatives besides Fluazuron synthesis?
A3: Yes, a study [] explored the use of a this compound derivative, specifically a guanine azo ligand synthesized from this compound, in the preparation of Cu(II) and Ag(I) complexes. These complexes demonstrated noteworthy antimicrobial and antioxidant properties. This highlights the potential of this compound derivatives in developing new materials with biological applications, particularly in addressing antimicrobial resistance and oxidative stress.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
